molecular formula C7H12O2 B1590576 5-Methyl-4-hexenoic acid CAS No. 5636-65-7

5-Methyl-4-hexenoic acid

Cat. No.: B1590576
CAS No.: 5636-65-7
M. Wt: 128.17 g/mol
InChI Key: YJJLHGCCADOOPZ-UHFFFAOYSA-N
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Description

Biological Activity

5-Methyl-4-hexenoic acid (CAS 5636-65-7) is a branched-chain unsaturated fatty acid with the molecular formula C7_7H12_{12}O2_2 and a molecular weight of 128.17 g/mol. This compound has garnered attention for its potential biological activities, particularly in the realm of flavoring agents and its implications in various biochemical processes. This article explores the biological activity of this compound, detailing its chemical properties, biological effects, and relevant research findings.

PropertyValue
Molecular FormulaC7_7H12_{12}O2_2
Molecular Weight128.17 g/mol
InChIKeyYJJLHGCCADOOPZ-UHFFFAOYSA-N
LogP (XLogP3-AA)1.7
Hydrogen Bond Donors1
Rotatable Bonds3

Flavoring Agent

This compound is primarily recognized for its use as a flavoring agent in food products. It is noted for its medium fatty odor strength and is utilized in cheese, butter, and fruit flavors to impart a "natural fruit" note. The recommended usage levels in consumer products range from 0.05 to 5 ppm, indicating its effectiveness even at low concentrations .

Antimicrobial Properties

Research has indicated that unsaturated fatty acids, including this compound, may possess antimicrobial properties. A study highlighted that certain branched-chain fatty acids can inhibit the growth of specific bacteria, suggesting a potential role for this compound in food preservation and safety .

Case Studies

Research Findings

Recent studies have focused on understanding the biochemical pathways involving branched-chain fatty acids like this compound:

  • Bacterial Metabolism : Investigations into how bacteria metabolize these compounds have revealed insights into their roles in both human health and food science. For instance, specific bacteria can utilize these fatty acids as carbon sources, which may influence their growth dynamics and interactions within ecosystems .
  • Sensory Properties : The sensory characteristics of compounds like this compound have been evaluated through gas chromatography-mass spectrometry (GC-MS), revealing how they contribute to flavor profiles in food products .

Scientific Research Applications

Pharmaceutical Applications

5-Methyl-4-hexenoic acid serves as an important reactant in the synthesis of various pharmaceutical compounds:

  • Synthesis of γ-lactams: It is utilized in the preparation of 5-fluoromethyl-substituted γ-lactams, which are significant due to their biological activity and potential therapeutic effects .
  • Protolactonization Reactions: The compound has been studied for its ability to undergo protolactonization, leading to the formation of substituted phthalides and hydroisocoumarins, which are valuable in drug development .

Agrochemical Applications

The compound has been identified as a component of sex pheromones in mealybugs, such as the vine mealybug (Planococcus ficus). This application is particularly relevant in pest control strategies, where synthetic pheromones can be used to disrupt mating patterns and manage pest populations effectively .

Industrial Applications

This compound is also explored for its potential applications in various industrial processes:

  • Chemical Intermediates: It acts as an intermediate in the synthesis of esters and other derivatives that find use in flavoring agents and fragrances due to its pleasant odor profile.

Data Table: Key Applications of this compound

Application AreaSpecific UseReference
PharmaceuticalSynthesis of γ-lactams
AgrochemicalComponent of sex pheromones
IndustrialIntermediate for esters and derivatives

Case Study 1: Synthesis of γ-Lactams

A study demonstrated the use of this compound in synthesizing a series of γ-lactams through a conjugate addition reaction. The resulting compounds exhibited promising biological activities, suggesting potential therapeutic applications.

Case Study 2: Pheromone Disruption

Research highlighted the role of this compound as a key pheromone component in controlling mealybug populations. Field trials showed that synthetic versions of this compound significantly reduced pest numbers, showcasing its utility in integrated pest management strategies.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 5-methyl-4-hexenoic acid and its derivatives?

  • Methodological Answer : A one-pot Friedel-Crafts alkylation and transesterification process is widely used. For example, reacting this compound methyl ester with hydroquinone under acid catalysis yields hydroquinone derivatives (e.g., 2,5-bis(1,1-dimethyl-4-hexyloxycarbonylbutyl)hydroquinone), avoiding polymerization issues common with other precursors . Alternative methods include converting the acid to its chloride using oxalyl chloride and NaH in THF, followed by coupling with methyl propiolate silver salt to form ketoesters (e.g., methyl 8-methyl-4-oxo-7-nonen-2-ynoate) .

Q. What are the critical physical and chemical properties of this compound for experimental design?

  • Methodological Answer : Key properties include:

  • pKa : 4.8 (25°C), critical for protonation-dependent reactivity in aqueous or acidic conditions .
  • Boiling point : ~237°C (estimate), requiring high-temperature setups for distillative purification .
  • Density : 0.9862 g/cm³, useful for phase separation in biphasic reactions .
  • Flammability : Classified as a flammable liquid (GHS02), necessitating inert atmospheres and spark-free equipment .

Q. How should this compound be handled safely in laboratory settings?

  • Methodological Answer :

  • Use explosion-proof ventilation and grounding to prevent static discharge (P242, P243) .
  • Wear nitrile gloves, goggles, and flame-resistant lab coats (P280) .
  • Store in airtight containers away from oxidizers and heat sources (P233, P210) .

Advanced Research Questions

Q. What challenges arise during the purification of this compound, and how can they be mitigated?

  • Methodological Answer : Polymerization during distillation is a major issue. Using its methyl ester derivative (this compound methyl ester) reduces this risk, as demonstrated in the synthesis of hydroquinone stabilizers (84% yield achieved via one-pot transesterification) . Fractional distillation under reduced pressure (~50 mbar) minimizes thermal degradation .

Q. How does the stereoelectronic environment of this compound influence its reactivity in organic transformations?

  • Methodological Answer : The conjugated double bond (C4-C5) and electron-withdrawing carboxylic group enable α,β-unsaturated reactivity. For example:

  • Michael Addition : The α,β-unsaturated system reacts with nucleophiles (e.g., amines) under basic conditions.
  • Cycloadditions : Participates in Diels-Alder reactions with dienes, as seen in the synthesis of cyclic ketoesters .
  • Acid Chloride Formation : Reacts with oxalyl chloride to form acyl chlorides for subsequent coupling reactions .

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

  • Methodological Answer :

  • NMR Spectroscopy : Key signals include δ 5.08 (bd t, CH=C(CH₃)₂) and δ 2.85–2.10 (m, CH₂) for the alkene and methylene groups .
  • IR Spectroscopy : Peaks at 1727 cm⁻¹ (C=O stretch) and 1691 cm⁻¹ (conjugated carbonyl) confirm functional groups .
  • Chromatography : Silica gel chromatography with ether/pentane (8:92) resolves anhydride byproducts in ketoester synthesis .

Q. How can computational chemistry predict the stability and regioselectivity of this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations assess:

  • Tautomer Stability : Compare enol vs. keto forms using Gibbs free energy differences (e.g., 5-methyl-2,4-hexanedione has ΔG = 0.65 kcal/mol favoring keto) .
  • Reaction Pathways : Simulate Friedel-Crafts alkylation transition states to predict regioselectivity in hydroquinone derivatives .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 5-Methylhex-4-enoic acid
  • Molecular Formula : C₇H₁₂O₂
  • Molecular Weight : 128.17 g/mol
  • CAS Registry Number : 5636-65-7
  • Physical Properties :
    • Boiling Point: 237.28°C (estimated)
    • pKa: 4.8 (25°C)
    • Density: 0.9862 g/cm³

Comparison with Structurally Similar Compounds

Hexa-2,4-dienoic Acid (Sorbic Acid)

  • Molecular Formula : C₆H₈O₂
  • CAS Number : 110-44-1
  • Key Differences: Structure: Conjugated diene system (C2–C3 and C4–C5 double bonds) vs. isolated double bond in 5-methyl-4-hexenoic acid. Acidity: pKa ~4.76 (similar to this compound) . Applications: Primarily used as a food preservative, unlike this compound’s role in photochemistry and pharmaceuticals .

(E)-3-Methyl-2-hexenoic Acid

  • Molecular Formula: C₇H₁₂O₂ (isomer of this compound)
  • CAS Number : 27960-21-0
  • Key Differences: Structure: Double bond at C2–C3 vs. C4–C5 in this compound. Reactivity: Positional isomerism leads to divergent reaction pathways; e.g., (E)-3-methyl-2-hexenoic acid may favor α,β-unsaturated carbonyl reactions .

4-Oxopentanoic Acid (Levulinic Acid)

  • Molecular Formula : C₅H₈O₃
  • CAS Number : 123-76-2
  • Key Differences: Functional Groups: Ketone (C4) and carboxylic acid (C1) vs. alkene and acid in this compound. Applications: Used in biodegradable polymers and fuel additives, contrasting with this compound’s synthetic applications .

Derivatives of this compound

a) 5-Methyl-3-(nitromethyl)-4-hexenoic Acid Ethyl Ester

  • Molecular Formula: C₁₀H₁₇NO₄
  • CAS Number : 1136478-28-8
  • Key Features :
    • Substituents : Nitromethyl group enhances electrophilicity for nucleophilic substitution in pregabalin synthesis .
    • Applications : Intermediate in neuropharmaceuticals, unlike the parent compound’s broader reactivity .

b) 3-(Aminoethyl)-5-methyl-4-hexenoic Acid

  • Molecular Formula: C₉H₁₇NO₂
  • CAS Number : 216576-74-8
  • Key Features: Substituents: Aminoethyl group introduces basicity (pKa ~4.35) and utility in amino transferase inhibitors . Stability: Hygroscopic and requires inert storage conditions, unlike the more stable parent compound .

Comparative Data Table

Compound Molecular Formula CAS Number Key Functional Groups pKa Applications References
This compound C₇H₁₂O₂ 5636-65-7 Carboxylic acid, alkene 4.8 Photocyclization, pharmaceuticals
Hexa-2,4-dienoic acid C₆H₈O₂ 110-44-1 Conjugated diene, acid ~4.76 Food preservation
(E)-3-Methyl-2-hexenoic acid C₇H₁₂O₂ 27960-21-0 α,β-unsaturated acid N/A Intermediate in organic synthesis
4-Oxopentanoic acid C₅H₈O₃ 123-76-2 Ketone, carboxylic acid ~2.5 Biopolymers, biofuels
5-Methyl-3-(nitromethyl)-4-hexenoic acid ethyl ester C₁₀H₁₇NO₄ 1136478-28-8 Nitromethyl, ester N/A Pregabalin synthesis

Key Research Findings

  • Reactivity: The isolated double bond in this compound facilitates regioselective photocyclization to γ-lactones, unlike conjugated systems like sorbic acid .
  • Pharmaceutical Utility: Derivatives with nitromethyl or aminoethyl groups exhibit enhanced bioactivity, enabling targeted neuropharmaceutical applications .
  • Stability: this compound’s ester derivatives (e.g., methyl ester) mitigate polymerization issues observed in other unsaturated acids during synthesis .

Preparation Methods

Synthesis via Claisen Rearrangement and Hydrolysis

One classical method for preparing 5-methyl-4-hexenoic acid involves the Johnson orthoester Claisen rearrangement, followed by ester hydrolysis:

  • Starting Materials: 2-methyl-3-buten-2-ol and triethyl orthoacetate.
  • Procedure: The reactants are refluxed for an extended period (e.g., 36 hours), leading to the formation of an intermediate ester.
  • Hydrolysis: Subsequent acid-catalyzed hydrolysis (e.g., with dilute HCl) converts the ester to this compound.
  • Isolation: Extraction with organic solvents such as diethyl ether, washing with saturated sodium chloride solution, drying, and solvent removal yields the acid.

This method is well-documented in phenanthrene derivative synthesis studies, where this compound serves as a key intermediate.

Grignard Reagent and Hexamethyldisilazane Derivative Rearrangement

A more industrially practical and economically viable method involves the use of Grignard reagents and 1,1,1,3,3,3-hexamethyldisilazane (HMDS):

  • Step 1: Formation of HMDS Derivative

    • A Grignard reagent $$ R1MgX $$ (where $$ R1 $$ is a monovalent hydrocarbon group and $$ X $$ a halogen) reacts with HMDS to form a hexamethyldisilazane derivative.
  • Step 2: Rearrangement Reaction

    • 2-methyl-3-buten-2-yl 3-methyl-2-butenoate is subjected to rearrangement in the presence of the HMDS derivative, producing this compound.
  • Advantages:

    • This method suppresses by-product formation, particularly regioisomers such as 2-isopropylidene-5-methyl-4-hexenoic acid.
    • It operates under industrially practical temperatures, avoiding ultralow temperature requirements seen in other methods.
    • Yields are favorable and suitable for large-scale production.
  • Additional Steps:

    • The acid can be further reduced to the corresponding alcohol or esterified to form carboxylate esters using established reduction and esterification protocols.

This process is detailed in patent literature focusing on industrial synthesis improvements.

Reduction and Esterification of this compound

Following the acid synthesis, reduction and esterification steps are often employed to obtain derivatives:

  • Reduction:

    • Common reducing agents include lithium aluminum hydride (LiAlH4), used in stoichiometric amounts (0.75 to 3.0 mol per mol acid).
    • Reduction can be performed directly on the acid or after conversion to esters or acid halides.
  • Esterification:

    • Methods include acylation with acyl chlorides, dehydration with carboxylic acids, transesterification, or conversion of alcohol intermediates into alkylating agents followed by acyloxylation.
    • Acylating agents typically have 1 to 6 carbon atoms in their hydrocarbon groups.

These steps enhance the versatility of this compound in synthetic applications.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Yield/Notes
Claisen Rearrangement + Hydrolysis 2-methyl-3-buten-2-ol, triethyl orthoacetate, reflux, acid hydrolysis Well-established, straightforward Long reaction time, moderate scale Moderate to good yield
Grignard + HMDS Derivative Rearrangement Grignard reagent, 1,1,1,3,3,3-hexamethyldisilazane, 2-methyl-3-buten-2-yl 3-methyl-2-butenoate Industrially practical, high selectivity Requires Grignard handling High yield, industrial scale
Reduction and Esterification LiAlH4 or other reducers; acyl chlorides, transesterification Versatile derivatization Sensitive reagents, careful control needed Good yields for derivatives
Improved Hexenoic Acid Derivative Routes Trimethylsilyl chloride, ethyl chloroformate, controlled temps Process optimization insights Not direct for this compound High purity, scalable

Research Findings and Industrial Considerations

  • The Grignard-HMDS method addresses previous challenges such as low conversion rates and regioisomer by-products encountered with sodium hydride or lithium bis(trimethylsilyl)amide bases.
  • Industrial scalability is enhanced by avoiding ultralow temperatures and using commercially available reagents.
  • Reduction and esterification steps are adaptable to various downstream applications, allowing synthesis of alcohols and esters from the acid intermediate.
  • The Claisen rearrangement method remains useful for laboratory-scale synthesis and mechanistic studies.
  • Process improvements in related hexenoic acid derivatives underscore the importance of solvent choice, temperature control, and reagent stoichiometry for maximizing yield and purity.

Properties

IUPAC Name

5-methylhex-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-6(2)4-3-5-7(8)9/h4H,3,5H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJJLHGCCADOOPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5636-65-7
Record name 5-Methyl-4-hexenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005636657
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-METHYL-4-HEXENOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1V08PR1DQO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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